3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one
Description
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one (CAS: 1343773-65-8) is a brominated heterocyclic compound featuring a thiazolone core substituted with a 4-bromobutyl chain. The thiazolone scaffold is notable for its pharmacological relevance, particularly in antimicrobial and cardiovascular drug development .
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-(4-bromobutyl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C7H10BrNOS/c8-3-1-2-4-9-5-6-11-7(9)10/h5-6H,1-4H2 |
InChI Key |
YOMNLOZKJJNRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=O)N1CCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 2-aminothiazoline with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding thiazolidine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thiazolidinone derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The bromobutyl group may facilitate binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolidinone ring is known to interact with proteins and nucleic acids, potentially disrupting cellular processes and leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences and similarities between 3-(4-bromobutyl)-2,3-dihydro-1,3-thiazol-2-one and related compounds:
Pharmacological and Chemical Comparisons
Brominated Derivatives :
- The 4-bromobutyl chain in the target compound confers greater membrane permeability compared to shorter chains (e.g., 3-(2-bromoethyl) analog) . However, excessive lipophilicity may reduce aqueous solubility, a trade-off observed in drug design .
- Aromatic bromine (e.g., 4-(2-bromophenyl)) enhances π-π stacking in receptor binding, as seen in kinase inhibitors, but lacks the flexible alkyl chain for deeper hydrophobic pocket penetration .
Halogen Effects :
- Chlorine (5-chloro derivative) offers moderate electron withdrawal, improving stability but limiting bioactivity compared to bromine’s polarizability .
- Trifluoromethyl groups (e.g., 4-[3-(trifluoromethyl)phenyl]) provide metabolic resistance and enhanced binding to hydrophobic pockets, though synthesis complexity increases .
Biological Activity: Antihypertensive Potential: Dihydrothiazol derivatives with methoxyphenyl or bromophenyl substituents (e.g., compounds in ) exhibit angiotensin II receptor antagonism. The bromobutyl chain’s flexibility may mimic valsartan’s alkyl tail, suggesting similar efficacy . Antimicrobial Activity: Bromobenzyl triazol derivatives (e.g., ) show broad-spectrum activity. The target compound’s bromobutyl group may improve bacterial membrane disruption via increased hydrophobicity .
Biological Activity
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound belonging to the thiazolidinone family. Its unique structure, characterized by a bromobutyl group attached to the thiazolidinone ring, imparts distinctive reactivity and biological activity. This article explores the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction of 2-aminothiazoline with 1,4-dibromobutane in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide (DMF) . The molecular formula is C7H10BrNOS, with a molecular weight of 236.13 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C7H10BrNOS |
| Molecular Weight | 236.13 g/mol |
| IUPAC Name | 3-(4-bromobutyl)-1,3-thiazol-2-one |
| InChI Key | YOMNLOZKJJNRMG-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The presence of the bromobutyl group may enhance its interaction with microbial targets .
Anticancer Activity
Studies have demonstrated that thiazole derivatives possess cytotoxic effects against cancer cell lines such as HepG-2 (liver), Caco-2 (colon), and MCF-7 (breast) . The cytotoxicity of this compound has not been extensively documented; however, its structural analogs have shown promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors within cells. The bromobutyl moiety may facilitate binding to biological targets, leading to modulation of cellular pathways involved in inflammation and cancer progression .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Unique Features |
|---|---|---|---|
| 3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one | Moderate | Not specified | Chlorine substituent |
| 3-(4-Methylbutyl)-2,3-dihydro-1,3-thiazol-2-one | Low | Not specified | Methyl group enhances lipophilicity |
| This compound | High | Not extensively tested | Bromine enhances reactivity |
Case Studies
A recent study explored a series of thiazole derivatives for their anticancer properties. The findings indicated that modifications at the N-position significantly influenced cytotoxicity against various cancer cell lines . Although specific data on this compound was not included in this study, it highlights the importance of structural variations in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
